molecular formula C32H27ClN4O2 B1669424 Conivaptan hydrochloride CAS No. 168626-94-6

Conivaptan hydrochloride

Cat. No. B1669424
M. Wt: 535 g/mol
InChI Key: BTYHAFSDANBVMJ-UHFFFAOYSA-N
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Description

Conivaptan hydrochloride (CH) is a synthetic vasopressin V2 receptor antagonist that has been used in clinical trials for the treatment of hyponatremia. It has been studied for its potential to act as an anti-diuretic and for its ability to increase serum sodium. CH has also been studied for its ability to modulate the activity of the renin-angiotensin-aldosterone system (RAAS) as well as its potential applications in other areas of medical research.

Scientific research applications

Cardiovascular and Renal Effects

  • Cardiac Hemodynamics Improvement: Research demonstrates that Conivaptan hydrochloride is effective in improving cardiac hemodynamics. In animal studies, it significantly increased cardiac output and decreased left ventricular end-diastolic pressure, suggesting its potential use in treating congestive heart failure (Yatsu et al., 1999).

Pharmaceutical Development

  • Parenteral Formulation Challenges: The development of a parenteral formulation of Conivaptan hydrochloride (Vaprisol®) for treating hyponatremia involved overcoming challenges related to its solubility and stability. Techniques such as pH control and cosolvency were employed to achieve the required concentration for clinical trials (Ban et al., 2013).

Clinical Efficacy and Safety

  • Treatment of Hyponatremia: Conivaptan hydrochloride is recognized for its efficacy in treating euvolemic hyponatremia in hospitalized patients. Its mechanism involves free-water excretion, making it a new option for resistant hyponatremia cases (Walter, 2007).

Comparative Studies

  • Versus Selective Vasopressin Antagonists: Studies comparing Conivaptan with selective vasopressin V2 receptor antagonists suggest that dual vasopressin V1A and V2 receptor antagonists like Conivaptan offer more significant benefits in treating congestive heart failure (Wada et al., 2005).

Pharmacology

  • Pharmacological Profile: Conivaptan hydrochloride shows high affinity for both V1A and V2 receptors, making it effective in treating conditions like heart failure and hyponatremia. Its unique pharmacological profile includes potent antagonistic activity on V1A and V2 receptors (Yatsu et al., 1999).

Neurological Applications

  • Cerebral Edema in Acute Stroke: Conivaptan has been explored for its potential in reducing cerebral edema in acute stroke patients. It shows promise in reducing intracranial pressure and improving neurological outcomes (Hedna et al., 2015).

Hyponatremia Management

  • Effectiveness in Specific Populations: Conivaptan has been assessed for its efficacy and safety in treating euvolemic hyponatremia, offering a targeted approach for correcting hyponatremia in hospitalized patients, including those unresponsive to traditional treatments (Verbalis et al., 2008).

Pediatric Use

  • Use in Pediatric Heart Failure: Although not routinely recommended, Conivaptan has been used in pediatric cases of heart failure with severe hyponatremia, demonstrating potential efficacy and safety in this population (Sahu et al., 2012).

properties

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYHAFSDANBVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168585
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conivaptan hydrochloride

CAS RN

168626-94-6
Record name Conivaptan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168626-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conivaptan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONIVAPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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